molecular formula C4H11N<br>(CH3)2CHCH2NH2<br>C4H11N B053898 Isobutylamine CAS No. 78-81-9

Isobutylamine

Cat. No.: B053898
CAS No.: 78-81-9
M. Wt: 73.14 g/mol
InChI Key: KDSNLYIMUZNERS-UHFFFAOYSA-N
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Description

Isobutylamine, also known as 2-Methylpropan-1-amine, is an organic chemical compound classified as an amine. It has the chemical formula (CH₃)₂CHCH₂NH₂ and appears as a colorless liquid with a fishy, ammoniacal odor. This compound is one of the four isomeric amines of butane, the others being n-butylamine, sec-butylamine, and tert-butylamine .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Amination of Isobutylene: This method is widely used in industrial settings due to its efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using nickel or palladium catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: this compound oxide or isobutyramide.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Isobutylamine has diverse applications in scientific research:

Comparison with Similar Compounds

  • n-Butylamine
  • sec-Butylamine
  • tert-Butylamine

Comparison:

  • n-Butylamine: Unlike isobutylamine, n-butylamine has a straight-chain structure, which affects its reactivity and physical properties.
  • sec-Butylamine: This compound has a secondary amine structure, making it less reactive in certain substitution reactions compared to this compound.
  • tert-Butylamine: With a tertiary amine structure, tert-butylamine exhibits different steric and electronic effects, influencing its chemical behavior.

This compound’s unique branched structure and primary amine group make it distinct in terms of reactivity and applications compared to its isomeric counterparts .

Properties

IUPAC Name

2-methylpropan-1-amine
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InChI

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3
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InChI Key

KDSNLYIMUZNERS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CN
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Molecular Formula

C4H11N, Array
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DSSTOX Substance ID

DTXSID9025459
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Molecular Weight

73.14 g/mol
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Physical Description

Isobutylamine appears as a clear colorless liquid with a fishlike odor. Flash point 15 °F. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless liquid with an amine odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy cheesy aroma
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Boiling Point

154 to 156 °F at 760 mmHg (NTP, 1992), 68-69 °C, 67.00 to 71.00 °C. @ 760.00 mm Hg
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Flash Point

15 °F (NTP, 1992), 15 °F (-9 °C) (closed cup), -9.0 °C c.c.
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Solubility

Very soluble (NTP, 1992), Very sol in alcohol, ether; Sol in acetone, benzene, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.739 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 25 °C/4 °C, Relative density (water = 1): 0.72, 0.731-0.737
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

100 mmHg at 65.8 °F (NTP, 1992), 138.0 [mmHg], 138 mm Hg at 25 °C, Vapor pressure, kPa at 18.8 °C: 13.3
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Color/Form

Colorless liquid

CAS No.

78-81-9
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Melting Point

-121 °F (NTP, 1992), -85 °C, -84.6 °C
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Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methyl-1-propylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034198
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ISOBUTYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1253
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isobutylamine
Reactant of Route 2
Isobutylamine
Reactant of Route 3
Isobutylamine
Reactant of Route 4
Isobutylamine
Reactant of Route 5
Isobutylamine
Reactant of Route 6
Isobutylamine

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